molecular formula C21H15NO3 B5812282 2-(2-Methoxy-5-phenylphenyl)isoindole-1,3-dione

2-(2-Methoxy-5-phenylphenyl)isoindole-1,3-dione

Cat. No.: B5812282
M. Wt: 329.3 g/mol
InChI Key: LGSHXTCJSSXDAP-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-phenylphenyl)isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones, which are known for their diverse biological and pharmaceutical applications. This compound features a unique structure with a methoxy group and a phenyl group attached to the isoindole-1,3-dione core, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c1-25-19-12-11-15(14-7-3-2-4-8-14)13-18(19)22-20(23)16-9-5-6-10-17(16)21(22)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSHXTCJSSXDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-phenylphenyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) catalyzed by palladium acetate (Pd(OAc)2) and triethylamine in toluene at reflux conditions . The yield of this reaction ranges from 47% to 95%.

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs large-scale condensation reactions using phthalic anhydride and primary amines. These reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-phenylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(2-Methoxy-5-phenylphenyl)isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-phenylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit the aggregation of β-amyloid protein, indicating potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-5-phenylphenyl)isoindole-1,3-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its specific reactivity and potential therapeutic applications .

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